molecular formula C18H22N8O3 B1189736 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL

Cat. No.: B1189736
M. Wt: 398.4g/mol
InChI Key: HYNSROFRFNQYRU-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with pyrrolidine groups, a hydrazine linkage, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the reaction of cyanuric chloride with pyrrolidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenol group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL involves its interaction with specific molecular targets. The triazine ring and hydrazine linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C18H22N8O3

Molecular Weight

398.4g/mol

IUPAC Name

4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C18H22N8O3/c27-15-6-5-13(11-14(15)26(28)29)12-19-23-16-20-17(24-7-1-2-8-24)22-18(21-16)25-9-3-4-10-25/h5-6,11-12,27H,1-4,7-10H2,(H,20,21,22,23)/b19-12+

InChI Key

HYNSROFRFNQYRU-XDHOZWIPSA-N

SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-])N4CCCC4

Origin of Product

United States

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